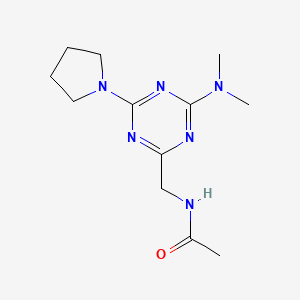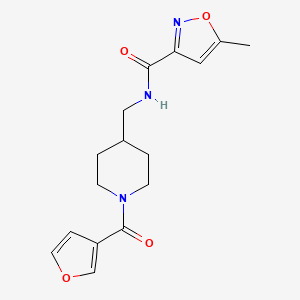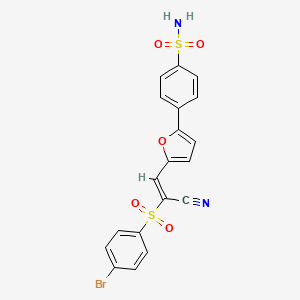
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine, also known as SBI-425, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SBI-425 is a selective inhibitor of the ubiquitin-specific protease 1 (USP1), an enzyme that plays a crucial role in DNA damage repair and cancer development.
Wirkmechanismus
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine works by selectively inhibiting the activity of USP1, an enzyme that plays a crucial role in DNA damage repair. USP1 is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiotherapy. By inhibiting USP1, this compound sensitizes cancer cells to DNA-damaging agents and promotes cell death. This compound also has neuroprotective effects by inhibiting the activity of USP14, another enzyme that plays a role in neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to sensitize cancer cells to DNA-damaging agents and promote cell death. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. In addition, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has several advantages for lab experiments. It is a selective inhibitor of USP1 and USP14, which allows for the study of their specific roles in DNA damage repair and neurodegeneration. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine. First, further studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials will be needed to determine the optimal dose and schedule for this compound in cancer and neurodegenerative disease treatment. Second, further studies are needed to understand the specific roles of USP1 and USP14 in DNA damage repair and neurodegeneration. Third, this compound may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this potential. Fourth, this compound may have applications in combination therapy with other anticancer agents, and further studies are needed to determine the optimal combinations. Finally, the synthesis method for this compound may be further optimized to improve its solubility and bioavailability.
Synthesemethoden
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine was first synthesized by a team of chemists led by Dr. Gregory Cuny at the University of New Hampshire. The synthesis method involves a series of chemical reactions, starting with the reaction of 2-chloro-6-nitropyrimidine with 2-amino-3-styrylsulfonylazetidine to form this compound. The synthesis method has been optimized to produce this compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity, particularly in combination with DNA-damaging agents such as cisplatin and doxorubicin. This compound has also been shown to improve the efficacy of radiotherapy in cancer treatment. In addition to its anticancer activity, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-22(21,10-7-13-5-2-1-3-6-13)19-11-14(12-19)18-15-16-8-4-9-17-15/h1-10,14H,11-12H2,(H,16,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHCMDZENDUKQJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3019191.png)
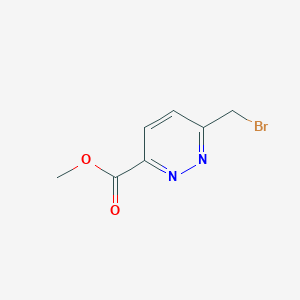
![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)
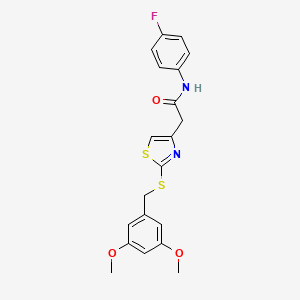
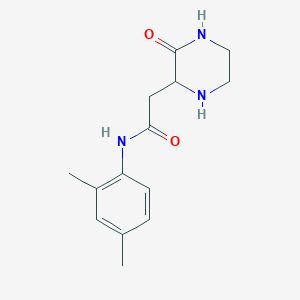
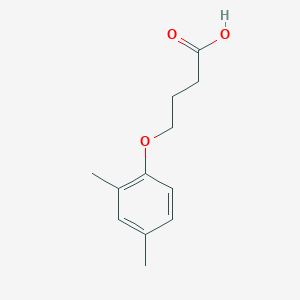

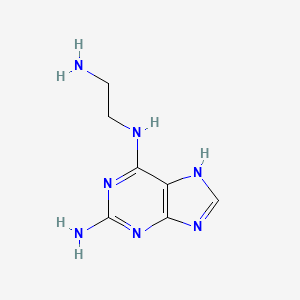
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)
